![molecular formula C14H22O5 B13495505 1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[221]heptane-5’,4’'-oxane] is a complex organic compound characterized by its unique dispiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic compounds . This reaction is known for its efficiency in forming the bicyclic structure central to the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and tailored to the production scale.
Análisis De Reacciones Químicas
Types of Reactions: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dispiro configuration.
1,4-Dioxane: Another cyclic ether with different chemical properties.
Uniqueness: 1’,4’-Dimethyldispiro[oxane-4,2’-[3,6,7]trioxabicyclo[2.2.1]heptane-5’,4’'-oxane] is unique due to its dispiro structure, which imparts stability and specific reactivity patterns not found in simpler cyclic ethers.
Propiedades
Fórmula molecular |
C14H22O5 |
|---|---|
Peso molecular |
270.32 g/mol |
InChI |
InChI=1S/C14H22O5/c1-11-13(3-7-15-8-4-13)19-12(2,17-11)14(18-11)5-9-16-10-6-14/h3-10H2,1-2H3 |
Clave InChI |
LWAPVEQFSXSCOY-UHFFFAOYSA-N |
SMILES canónico |
CC12C3(CCOCC3)OC(O1)(C4(O2)CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


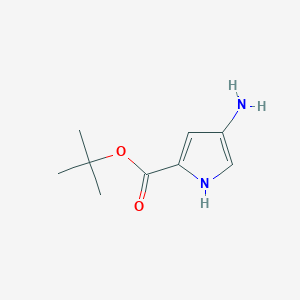
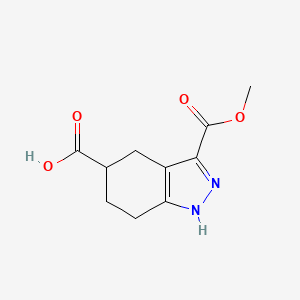

![2-(3-{[(Tert-butoxy)carbonyl]amino}-2,6-dioxopiperidin-1-yl)acetic acid](/img/structure/B13495453.png)
![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)

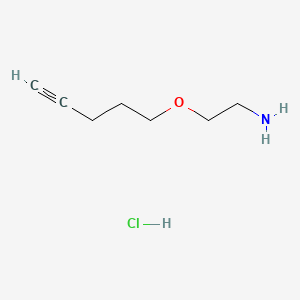
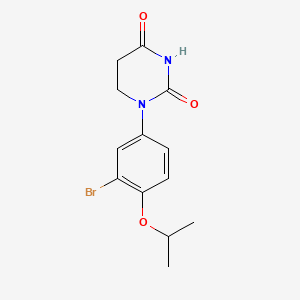

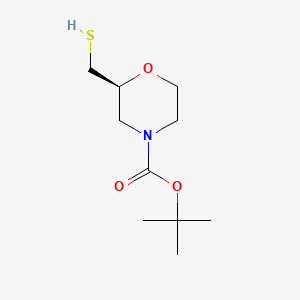
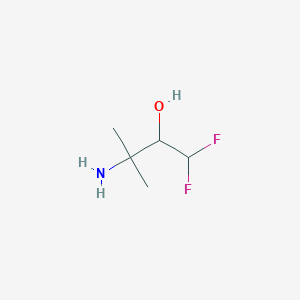
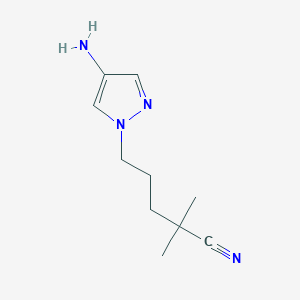

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
